

Application of 1,3-Dicyanobenzene in Agrochemicals: A Detailed Overview for Researchers

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Compound of Interest

Compound Name: 1,3-DICYANOBENZENE

Cat. No.: B1664544

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Introduction

1,3-Dicyanobenzene, also known as isophthalonitrile, is a versatile aromatic nitrile that serves as a crucial intermediate in the synthesis of various agrochemicals.^{[1][2]} Its chemical structure, featuring two nitrile groups in a meta-position on a benzene ring, provides a reactive scaffold for the construction of complex molecules with potent biological activities. This document provides detailed application notes, experimental protocols, and efficacy data for agrochemicals derived from **1,3-dicyanobenzene**, with a primary focus on its most significant application in the production of the broad-spectrum fungicide, chlorothalonil.^{[1][3]}

Fungicidal Applications: The Chlorothalonil Case

The most prominent application of **1,3-dicyanobenzene** in the agrochemical sector is as a direct precursor to chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), a widely used non-systemic fungicide.^{[1][3]} Chlorothalonil offers a multi-site mode of action, which is crucial for managing fungicide resistance in various crops.

Quantitative Data: Efficacy of Chlorothalonil

The following table summarizes the in vitro fungicidal activity of chlorothalonil against a range of plant pathogens, providing a benchmark for its efficacy.

Fungal Pathogen	Formulation	EC50 (ppm or µg/mL)
Fusarium solani	72% SC	28.4
Fusarium solani	70% WP	42.9
Botrytis cinerea	72% SC	46.8
Botrytis cinerea	70% WP	59.4
Colletotrichum destructivum	Not Specified	35.31
Cladobotryum mycophilum	Not Specified	0.477

Experimental Protocols

1. Synthesis of Chlorothalonil from **1,3-Dicyanobenzene**

This protocol is based on the direct chlorination of isophthalonitrile, a common industrial method.

Materials:

- **1,3-Dicyanobenzene** (Isophthalonitrile)
- Chlorine gas (Cl₂)
- Ammoxidation catalyst (e.g., a specialized catalyst as mentioned in patent literature)
- Fluidized bed or fixed bed reactor
- Solvent for purification (e.g., ethyl acetate, petroleum ether)

Procedure:

- **Reaction Setup:** The reaction is typically carried out in a fluidized bed or fixed bed reactor designed for gas-phase reactions at high temperatures.
- **Charging the Reactor:** The reactor is charged with a specialized ammoxidation catalyst, which constitutes 2% to 4% of the total gas volume.

- Introduction of Reactants: Gaseous nitrogen, chlorine, and vaporized **1,3-dicyanobenzene** are introduced into the reactor.
- Reaction Conditions: The reaction is maintained at a temperature of 280°C to 300°C and a pressure of 0.05 to 0.08 MPa.
- Reaction Time: The reactants are held under these conditions for approximately one hour.
- Product Isolation: The product stream, containing crude chlorothalonil, is cooled.
- Purification: The crude product is purified by recrystallization from a suitable solvent system, such as petroleum ether and ethyl acetate, to yield high-purity chlorothalonil.

2. In Vitro Fungicidal Assay: Mycelial Growth Inhibition (Poisoned Food Technique)

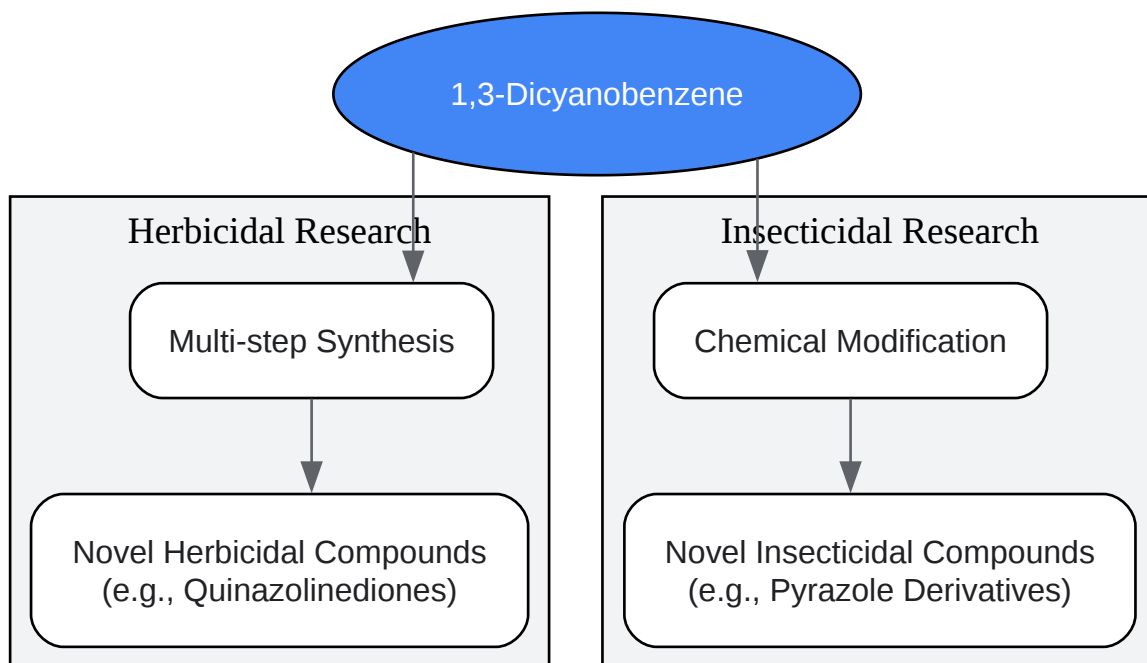
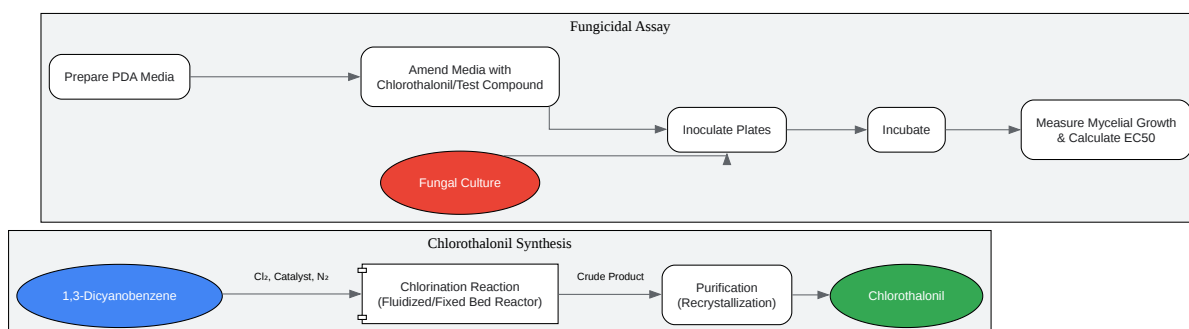
This protocol is a standard method to evaluate the efficacy of fungicides against mycelial growth.

Materials:

- Pure culture of the target fungal pathogen
- Potato Dextrose Agar (PDA) medium
- Chlorothalonil (as a reference standard)
- Test compound
- Sterile petri dishes
- Sterile cork borer (5 mm)
- Laminar flow hood
- Incubator

Procedure:

- **Media Preparation:** Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to approximately 50-55°C.
- **Fungicide Amendment:** Under sterile conditions in a laminar flow hood, add the appropriate volume of a stock solution of chlorothalonil or the test compound to the molten PDA to achieve the desired concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Prepare a control plate with the solvent only.
- **Pouring Plates:** Pour the amended and control media into sterile petri dishes and allow them to solidify.
- **Inoculation:** Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing fungal culture and place one plug, mycelial side down, in the center of each prepared plate.
- **Incubation:** Seal the plates and incubate them in the dark at the optimal temperature for the specific fungus (typically 25-28°C).
- **Data Collection:** Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
- **Analysis:** Calculate the percentage inhibition of mycelial growth for each concentration and determine the EC50 value (the concentration that inhibits growth by 50%).



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